molecular formula C9H11BrO3 B3097933 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene CAS No. 132532-64-0

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene

Cat. No.: B3097933
CAS No.: 132532-64-0
M. Wt: 247.09 g/mol
InChI Key: YKZDSUQEZRQTJE-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . It is characterized by the presence of a bromine atom, two methoxy groups, and a methoxymethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene typically involves the bromination of 2-methoxy-1-(methoxymethoxy)benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be suitable .

Properties

IUPAC Name

4-bromo-2-methoxy-1-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-8-4-3-7(10)5-9(8)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZDSUQEZRQTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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